Cas no 2680666-76-4 (prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate)

プロピン-2-エン-1-イル N-{2-(トリフルオロメチル)ピリジン-3-イルメチル}カルバメートは、有機合成化学および農薬分野において重要な中間体として利用される化合物です。分子構造中に含まれるトリフルオロメチル基とピリジン環が特徴的で、高い反応性と生物活性を示します。特に、植物保護剤の開発において有効な活性部位を有しており、標的選択性に優れています。カルバメート結合部位は代謝安定性を向上させ、製剤化における加工適性にも寄与します。この化合物は合成経路の最適化により高収率での製造が可能で、純度管理が容易な点も特長です。

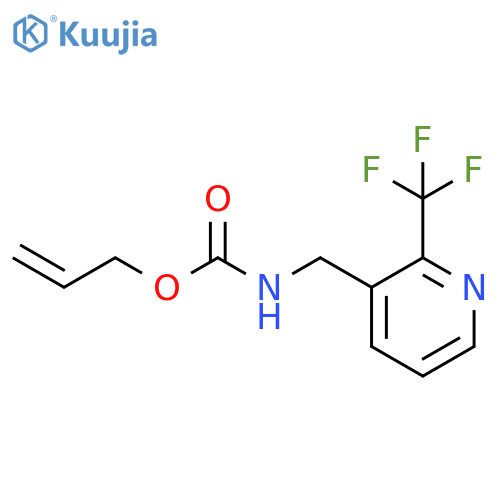

2680666-76-4 structure

商品名:prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2680666-76-4

- EN300-28280728

- prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate

- prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate

-

- インチ: 1S/C11H11F3N2O2/c1-2-6-18-10(17)16-7-8-4-3-5-15-9(8)11(12,13)14/h2-5H,1,6-7H2,(H,16,17)

- InChIKey: LHCABHPMQLRQGH-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC=CN=1)CNC(=O)OCC=C)(F)F

計算された属性

- せいみつぶんしりょう: 260.07726208g/mol

- どういたいしつりょう: 260.07726208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280728-0.5g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28280728-5g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 5g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28280728-0.1g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28280728-2.5g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28280728-1.0g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28280728-10g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 10g |

$2331.0 | 2023-09-09 | ||

| Enamine | EN300-28280728-1g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28280728-0.05g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28280728-0.25g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28280728-5.0g |

prop-2-en-1-yl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate |

2680666-76-4 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 |

prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

2680666-76-4 (prop-2-en-1-yl N-{2-(trifluoromethyl)pyridin-3-ylmethyl}carbamate) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量